molecular formula C10H22N2O5S B13793186 Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate CAS No. 94133-83-2

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate

Cat. No.: B13793186
CAS No.: 94133-83-2
M. Wt: 282.36 g/mol
InChI Key: DPNODRMISYMYPT-UHFFFAOYSA-N
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Description

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate is a chemical compound with the molecular formula C11H24N2O5S. It is known for its antimicrobial and antifungal properties, making it useful in various applications such as disinfectants, preservatives, and biocides .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethoxysilane to form 3-(trimethoxysilyl)propylamine. This intermediate is then reacted with acetic acid and methanesulfonic acid to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial and antifungal effects of Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate are primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death .

Comparison with Similar Compounds

Properties

CAS No.

94133-83-2

Molecular Formula

C10H22N2O5S

Molecular Weight

282.36 g/mol

IUPAC Name

hydrogen sulfate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium

InChI

InChI=1S/C10H20N2O.H2O4S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-5(2,3)4/h1,6-8H2,2-5H3;(H2,1,2,3,4)

InChI Key

DPNODRMISYMYPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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